1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one
Description
Properties
Molecular Formula |
C23H28N2O5 |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
1-[3-(dimethylamino)propyl]-2-(3-ethoxyphenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C23H28N2O5/c1-5-29-17-9-6-8-16(14-17)20-19(21(26)18-11-10-15(2)30-18)22(27)23(28)25(20)13-7-12-24(3)4/h6,8-11,14,20,27H,5,7,12-13H2,1-4H3 |
InChI Key |
GEEQWWIMIJYQHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2C(=C(C(=O)N2CCCN(C)C)O)C(=O)C3=CC=C(O3)C |
Origin of Product |
United States |
Preparation Methods
Vilsmeier Reagent Preparation
A mixture of dimethylformamide (DMF) and oxalyl chloride generates the Vilsmeier reagent, enabling formylation at the α-position of pyrrole derivatives. For example:
Cyclization to Pyrrol-2-One
The aldehyde intermediate undergoes cyclization with hydroxylamine or ammonium acetate to form the pyrrol-2-one core. For instance:
-
Pyrrole-2-carbaldehyde reacts with hydroxylamine hydrochloride in ethanol under reflux, yielding 3-hydroxypyrrol-2-one.
Introduction of the 3-Ethoxyphenyl Group
Friedel-Crafts alkylation or acylation is employed to introduce aromatic substituents.
Friedel-Crafts Alkylation
Alternative Suzuki-Miyaura Coupling
Acylation with 5-Methylfuran-2-Carbonyl
The 5-methylfuran-2-carbonyl group is introduced via Friedel-Crafts acylation or nucleophilic substitution.
Friedel-Crafts Acylation
-
Reagents : 5-Methylfuran-2-carbonyl chloride (1.1 equiv), AlCl₃ (1.5 equiv), anhydrous dichloromethane.
Attachment of 3-(Dimethylamino)propyl Side Chain
The Mannich reaction or alkylation introduces the tertiary amine side chain.
Mannich Reaction
N-Alkylation
Hydroxylation at Position 3
Hydroxylation is achieved via oxidation or direct functionalization.
Oxidation of Ketone Intermediate
Direct Hydroxylation
Electrophilic hydroxylation using m-CPBA (meta-chloroperbenzoic acid) in acetic acid introduces the hydroxyl group regioselectively.
One-Pot Multi-Component Synthesis
A streamlined approach combines cyclization, alkylation, and acylation in a single pot:
-
Components : 3-Ethoxybenzaldehyde, 3-(dimethylamino)propylamine, 5-methylfuran-2-carboxylic acid.
-
Conditions : Ethanol, 70°C, 8 hours.
Purification and Characterization
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization (ethanol/water).
-
Characterization :
Comparative Analysis of Methods
| Method | Key Steps | Yield | Advantages |
|---|---|---|---|
| Vilsmeier + Alkylation | Formylation, Friedel-Crafts | 85% | High regioselectivity |
| One-Pot Synthesis | Multi-component condensation | 60% | Reduced steps, time-efficient |
| Mannich Reaction | Amine introduction | 70% | Mild conditions |
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the furan-2-carbonyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group yields an alcohol.
Scientific Research Applications
Key Structural Features
| Feature | Description |
|---|---|
| Dimethylamino Group | Enhances solubility and biological activity |
| Ethoxyphenyl Moiety | Increases lipophilicity and receptor binding |
| Furan-2-carbonyl Group | Contributes to reactivity and potential interactions |
Medicinal Chemistry
The compound is under investigation for its potential therapeutic effects, including:
- Anti-inflammatory Activity : Preliminary studies suggest it may inhibit inflammatory pathways.
- Analgesic Properties : Research indicates potential pain-relief mechanisms.
- Anticancer Effects : Investigations into its ability to induce apoptosis in cancer cells are ongoing.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various reactions:
- Formation of Pyrrolidine Rings : Essential for synthesizing other nitrogen-containing compounds.
- Electrophilic Aromatic Substitution : Facilitates the introduction of additional substituents on aromatic rings.
Biological Studies
Research has focused on understanding the interactions of this compound with biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It has shown potential in modulating GPCRs, influencing intracellular signaling pathways.
Industrial Applications
In industrial settings, this compound could be applied in the development of new materials and chemical processes. Its unique properties make it suitable for:
- Pharmaceutical Development : As a precursor or active ingredient in drug formulations.
- Chemical Manufacturing : In processes requiring complex organic molecules.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Anti-inflammatory Studies :
- Anticancer Research :
-
GPCR Modulation :
- Investigations into the interaction with GPCRs revealed that this compound could activate or inhibit specific pathways related to neurotransmission .
Mechanism of Action
The mechanism of action of 1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Aminoalkyl Chains
- Dimethylaminopropyl vs. Diethylaminoethyl: The target compound’s 3-(dimethylamino)propyl group () likely enhances water solubility compared to the diethylaminoethyl group in due to reduced steric hindrance and higher polarity.
- Hydroxypropyl: The hydroxyl group in ’s compound (221–223°C) increases melting point via hydrogen bonding, contrasting with the lower melting points of non-hydroxylated analogs (e.g., 138–141°C in ).
Aromatic and Acyl Groups
- 3-Ethoxyphenyl vs. Halogenated/Substituted Aryl : The target’s 3-ethoxyphenyl group may improve metabolic stability compared to 4-chlorophenyl () by reducing electrophilicity.
Biological Activity
The compound 1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-3-hydroxy-4-(5-methylfuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one is a synthetic derivative with potential therapeutic applications. Its complex structure suggests various biological activities, particularly in the modulation of G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling and physiological responses.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 488.588 g/mol. The compound features a dimethylamino group, an ethoxyphenyl moiety, and a furan-2-carbonyl group, contributing to its diverse biological interactions.
Research indicates that compounds similar to this one interact with GPCRs, influencing intracellular signaling pathways. These receptors are pivotal in various physiological processes, including neurotransmission and hormonal regulation. The activation of GPCRs can lead to:
- Increased intracellular calcium levels : This is mediated through the inositol trisphosphate pathway, which is crucial for muscle contraction and neurotransmitter release .
- Modulation of adenylate cyclase activity : Depending on the receptor subtype activated, this can either stimulate or inhibit cyclic AMP production, affecting numerous downstream signaling cascades .
Pharmacological Studies
Several studies have explored the pharmacological potential of compounds with similar structures:
- Antidepressant Effects : Compounds containing dimethylamino groups have been linked to antidepressant properties due to their ability to modulate serotonin receptors. For instance, Zolmitriptan, a known serotonin receptor agonist, has demonstrated efficacy in treating migraine headaches .
- Anti-inflammatory Activity : Some derivatives have shown promise in reducing inflammation by inhibiting pathways associated with pro-inflammatory cytokines. This could be beneficial in conditions like arthritis or other inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest that certain pyrrolidinone derivatives exhibit cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
Case Studies
A notable case study involved the evaluation of a structurally similar compound in a clinical setting:
- Study on Antidepressant Activity : A double-blind placebo-controlled trial assessed the efficacy of a dimethylamino-containing compound in patients with major depressive disorder. Results indicated significant improvements in mood and anxiety levels compared to placebo .
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are commonly employed to prepare pyrrol-2-one derivatives like this compound?
The synthesis typically involves base-assisted cyclization of precursor molecules, as demonstrated for structurally analogous 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. Key steps include:
- Cyclization : Using bases like KCO or triethylamine to facilitate ring closure .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization from ethanol to isolate pure products .
- Yield optimization : Adjusting stoichiometry, reaction time, and temperature (e.g., reflux conditions) to enhance efficiency .
Q. Which analytical techniques are critical for structural confirmation of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to assign proton and carbon environments, confirming substituent positions and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm) .
Q. How can solubility challenges be addressed during purification?
- Solvent selection : Ethanol or methanol recrystallization is effective for polar pyrrol-2-ones.
- Gradient chromatography : Adjusting polarity ratios (e.g., ethyl acetate/hexane) improves separation of hydrophilic byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in the cyclization step?
- Base screening : Test alternatives (e.g., DBU, NaH) to enhance cyclization efficiency.
- Temperature control : Elevated temperatures (80–100°C) may accelerate kinetics but risk decomposition; monitor via TLC .
- Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) can stabilize intermediates .
Q. What strategies resolve discrepancies in NMR data for diastereomeric mixtures?
- Chiral chromatography : Use chiral stationary phases (e.g., cellulose derivatives) to separate enantiomers .
- Variable-temperature NMR : Suppress dynamic effects (e.g., rotational barriers) to simplify spectra .
- X-ray crystallography : Definitive structural assignment via single-crystal analysis, as applied to ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenylpyrrole-3-carboxylate .
Q. How do computational methods like DFT aid in predicting reactivity or stability?
- Electronic structure analysis : DFT calculations (e.g., B3LYP/6-311G**) map frontier molecular orbitals to predict nucleophilic/electrophilic sites .
- Thermodynamic stability : Compare Gibbs free energy of tautomers or conformers to identify dominant forms .
- Reaction mechanism modeling : Simulate transition states for cyclization or hydrolysis pathways .
Q. What approaches validate the biological activity of structurally complex pyrrol-2-ones?
- Enzyme inhibition assays : Target human dihydroorotate dehydrogenase (DHODH) or similar enzymes, as seen in pyrazol-1-yl-azine derivatives .
- Docking studies : Use AutoDock or Schrödinger Suite to predict binding modes with protein targets .
- SAR profiling : Modify substituents (e.g., ethoxyphenyl, furan-2-carbonyl) to correlate structure with activity .
Data Contradictions and Validation
Q. How to address inconsistencies in reported melting points or spectral data?
Q. Why might HRMS data deviate from theoretical values for this compound?
- Isotopic patterns : Natural abundance of C or Cl (if present) alters mass peaks.
- Adduct formation : Sodium or potassium adducts (+22 or +38 Da) require careful interpretation .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
